(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one
Overview
Description
(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a pentylidene group at the 2-position and a ketone group at the 1-position, making it a unique derivative of carbazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole.
Formation of Intermediate: The carbazole undergoes alkylation to introduce the pentylidene group at the 2-position.
Oxidation: The intermediate is then oxidized to form the ketone group at the 1-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Catalysts: Employing specific catalysts to enhance the reaction rate and yield.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the pentylidene group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one involves its interaction with molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a simpler structure.
2-alkylcarbazoles: Compounds with different alkyl groups at the 2-position.
Carbazole derivatives: Various derivatives with different functional groups.
Uniqueness
(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-4-7-12-10-11-14-13-8-5-6-9-15(13)18-16(14)17(12)19/h5-9,18H,2-4,10-11H2,1H3/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRJGKQQMRYEBB-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCC2=C(C1=O)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323366 | |
Record name | (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818041 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-30-6 | |
Record name | (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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